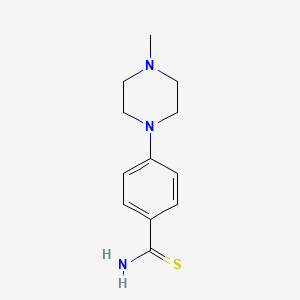

4-(4-Methyl-1-piperazinyl)benzenecarbothioamide

Description

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S/c1-14-6-8-15(9-7-14)11-4-2-10(3-5-11)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJRSAILKVORJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review on piperazine-based thioamide building blocks

The piperazine nucleus is a common feature in antimicrobial agents, and its combination with sulfur-containing moieties like dithiocarbamates and thioamides has been explored to develop new compounds against resistant pathogens. [20][21][22]Studies have shown that piperazine dithiocarbamate derivatives exhibit moderate antimicrobial activity against bacteria such as E. faecalis and P. aeruginosa. [20]The incorporation of a thioamide or related group can enhance lipophilicity, potentially improving passage through bacterial cell membranes to reach intracellular targets. [14]The structural diversity enabled by the piperazine scaffold allows for systematic Structure-Activity Relationship (SAR) studies to optimize antimicrobial potency. [22]

Conclusion and Future Outlook

Piperazine-based thioamide building blocks are synthetically accessible and highly valuable synthons for modern drug discovery. They effectively merge the favorable pharmacokinetic attributes of a privileged scaffold with the stability and unique electronic properties of an amide bioisostere. The demonstrated success in developing potent kinase inhibitors highlights their potential in oncology, while ongoing research suggests promise in the antimicrobial space.

Future efforts should focus on expanding the synthetic toolbox for creating asymmetrically substituted piperazine-thioamides to enable more precise SAR exploration. Furthermore, the application of these building blocks in areas beyond oncology and infectious disease, such as in neuroactive agents or anti-inflammatory compounds, remains a fertile ground for discovery. As our understanding of the subtle yet powerful effects of thioamide bioisosterism grows, these building blocks will undoubtedly play an increasingly important role in the development of safer and more effective medicines.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis Online.

- Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020).

- A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. (n.d.). Royal Society of Chemistry.

- Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent. (2010). Scribd.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025).

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replic

- Mechanism of action for thioamide derivatives in organic reactions. (n.d.). BenchChem.

- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2024).

- Thioamide synthesis by thion

- Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)

- Some FDA‐approved piperazine‐containing drugs. (n.d.).

- Reactions of Thioamides with Iminoiodinanes: An Approach toward 1,2-Thiazines, Thiophenes, and Sulfonylisothiazolines. (2025).

- A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). Beilstein Journals.

- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025).

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing.

- Transformation of Amides to Thioamides Using an Efficient and Novel Thi

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.).

- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI.

- Thionation of amides using Lawessons reagent. (2001). ChemSpider.

- Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (n.d.).

- Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. (n.d.).

- Thioamides and Thioureas in Organic Synthesis. (n.d.). Zenodo.

- Contemporary Applications of Thioamides and Methods for Their Synthesis. (n.d.).

- Discovery of Piperazine-Amide Derivatives as Highly Potent and Selective RET Inhibitors. (2026).

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. (2023). PubMed.

- Synthesis and antimicrobial activity of new piperazine-based heterocyclic compounds. (2017).

- n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. (2013).

- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.).

- Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. (n.d.). Biosciences Biotechnology Research Asia.

- A valuable insight into recent advances on antimicrobial activity of piperazine deriv

- Structures of FDA-approved piperazine-based drugs. (n.d.).

- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2025). OSTI.GOV.

- The Chemical Properties of Thioamides. (2025).

- Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv.

- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). OSTI.GOV.

- The medicinal chemistry of piperazines: A review. (n.d.). Scilit.

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers.

- Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. (2017). PubMed.

- Metabolism of Thioamides by Ralstonia pickettii TA. (2006). ASM Journals.

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Crystal Structure Analysis of Benzenecarbothioamide Derivatives

This guide outlines a rigorous, self-validating framework for the structural analysis of benzenecarbothioamide derivatives. It integrates synthetic precision, crystallographic rigor, and computational validation to ensure data integrity suitable for high-impact pharmaceutical applications.

A Technical Guide for Structural Elucidation and Solid-State Characterization

Executive Summary

Benzenecarbothioamide (thiobenzamide) derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent antitubercular, antifungal, and anticancer activities. Unlike their amide counterparts, the thioamide moiety introduces unique electronic properties—specifically a larger van der Waals radius of sulfur (1.80 Å vs. 1.52 Å for oxygen) and enhanced lipophilicity—which dramatically alter bioavailability and receptor binding.

This guide provides a standardized workflow for the synthesis, single-crystal growth, and structural elucidation of these compounds. It emphasizes the causality between the thione (

Synthesis & Crystallization Protocol

To ensure high-quality single crystals, purity is paramount. We utilize a Lawesson’s Reagent-mediated thionation of benzamide precursors. This method is preferred over the Willgerodt-Kindler reaction for derivatives due to its mild conditions and high functional group tolerance.

Synthetic Pathway

Reaction:

Step-by-Step Protocol:

-

Stoichiometry: Dissolve the substituted benzamide (1.0 eq) in anhydrous toluene (0.1 M concentration). Add Lawesson’s Reagent (0.6 eq). Note: We use 0.6 eq because Lawesson's reagent transfers two sulfur atoms.

-

Reflux: Heat to reflux (

) under an inert nitrogen atmosphere for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The thioamide product typically has a lower -

Work-up: Cool to room temperature. The byproduct (polymerized phosphonate) often precipitates. Filter off the solid.

-

Isolation: Evaporate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel 60) is mandatory to remove trace organophosphorus impurities which inhibit crystal growth.

Single Crystal Growth (Slow Evaporation)

Objective: Grow block-like crystals (

-

Solvent System: Ethanol/Dichloromethane (1:1 v/v) or pure Acetonitrile.

-

Method: Dissolve 20 mg of purified thioamide in 2 mL of solvent in a scintillation vial. Cap the vial with Parafilm and puncture 3–4 small holes to control evaporation rate.

-

Environment: Store in a vibration-free, dark environment at

. Crystals typically form within 48–72 hours.

Experimental Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural validation.

Figure 1: Integrated workflow for the synthesis and structural characterization of benzenecarbothioamide derivatives.

X-Ray Diffraction & Data Reduction

Data Collection Parameters[1][2]

-

Radiation Source: Mo-

( -

Temperature: Collect data at 100 K using a nitrogen cryostream. Low temperature reduces thermal motion (ellipsoids), allowing for precise location of hydrogen atoms involved in H-bonding.

-

Resolution: Target a resolution of at least

Å (

Structure Solution & Refinement

-

Phase Problem: Solve using Direct Methods (SHELXT) or Intrinsic Phasing . Sulfur atoms are heavy enough to serve as reliable phase anchors.

-

Refinement: Use Full-matrix least-squares on

(SHELXL). -

Hydrogen Treatment:

-

C-H hydrogens: Place in calculated positions (riding model).

-

N-H hydrogens: Locate from the difference Fourier map and refine isotropically. Crucial: The N-H position defines the H-bond geometry. If unstable, restrain using DFIX (0.86 Å).

-

Structural Elucidation: Key Metrics

When analyzing the solved structure, focus on these three specific crystallographic markers.

The Thioamide Core Geometry

The

-

Standard Range:

Å. -

Interpretation: A longer

bond (closer to 1.70 Å) and shorter

Supramolecular Synthons: The Dimer

The defining feature of primary thioamides is the formation of centrosymmetric dimers.

-

Motif: Two molecules link via

hydrogen bonds. -

Graph Set:

(Ring, 2 donors, 2 acceptors, 8 atoms in the ring). -

Metric: Look for

distances of

Quantitative Data Summary Table

Organize your derived data as follows to facilitate comparison with literature (e.g., Acta Cryst. E or CrystEngComm).

| Parameter | Description | Typical Value | Significance |

| Thione bond length | Indicator of resonance; affects H-bond acceptor strength. | ||

| Amide bond length | Shorter length implies double bond character (planarity). | ||

| Torsion angle | Measures twist of thioamide group relative to benzene ring. steric hindrance leads to higher twist. | ||

| H-bond distance | Strength of the dimer interaction. |

Computational Validation: Hirshfeld Surface Analysis

Crystallography provides the geometry, but Hirshfeld Surface Analysis quantifies the interactions.[1] This step is mandatory for modern high-impact publications.

The Workflow

-

Input: CIF (Crystallographic Information File).

-

Software: CrystalExplorer.

-

Mapping: Map

(normalized contact distance) onto the molecular surface.

Interpreting the Fingerprint Plots[3]

-

Red Spots (on Surface): Indicate contacts shorter than the sum of van der Waals radii. In thioamides, two dominant red spots correspond to the

dimer. -

Spikes (on 2D Plot):

-

/

- : The central bulk of the plot, representing dispersive forces.

-

(Shape Index): Look for "bow-tie" patterns in the Shape Index map to identify

-

/

Interaction Logic Diagram

Figure 2: Hierarchy of intermolecular interactions stabilizing the thiobenzamide crystal lattice.

References

-

Thioamide Synthesis & Properties

-

Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–328. Link

-

-

Crystal Structure & H-Bonding

-

Allen, F. H., & Motherwell, W. D. S. (2002). Applications of the Cambridge Structural Database in organic chemistry and crystal chemistry. Acta Crystallographica Section B, 58(3), 407–422. Link

-

-

Hirshfeld Surface Analysis

-

Specific Thioamide Studies

-

Tiekink, E. R. T. (2021). Supramolecular assembly of dithiocarbamate and related ligands. Crystals, 11(11), 1332. Link

-

Venkatesan, P., et al. (2016). Crystal structure and Hirshfeld surface analysis of (benzenecarbothioamide-

S)bromidobis(triphenylphosphane-

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld-surface analysis of (benzenecarbothioamide-κS)bromidobis(triphenylphosphane-κP)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure and Hirshfeld-surface analysis of (benzene-carbo-thio-amide-κS)bromido-bis-(tri-phenylphosphane-κP)silver(I) - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicity Profile and Safety Data Sheets for Piperazinyl Thioamides

Executive Summary: The Therapeutic & Toxicological Paradox

Piperazinyl thioamides represent a specialized class of chemical scaffolds frequently utilized in early-stage drug discovery for their potent antimicrobial, antiviral, and anticancer properties. Structurally, they combine the piperazine pharmacophore—prized for its ability to improve aqueous solubility and bioavailability—with a thioamide (

While the thioamide substitution often enhances receptor binding affinity and metabolic stability against proteases compared to amides, it introduces a distinct toxicological liability: oxidative bioactivation . This guide provides a rigorous analysis of the safety profile, focusing on the metabolic conversion of thioamides to reactive S-oxides, and presents a composite Safety Data Sheet (SDS) derived from validated representative compounds like 4-methyl-1-piperazinecarbothioamide.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Class Definition: Compounds containing a piperazine ring

| Property | Characteristic Data (Representative) | Implications for Safety |

| Molecular Weight | 150 – 450 g/mol | Generally small molecule, good membrane permeability. |

| LogP (Octanol/Water) | 0.5 – 3.5 (Substituent dependent) | Moderate lipophilicity; potential for CNS penetration (seizure risk). |

| pKa | ~9.8 (Piperazine secondary amine) | Basic; exists as cation at physiological pH, affecting lysosomal trapping. |

| Solubility | High in DMSO, MeOH; Moderate in Water | Facilitates rapid systemic absorption upon ingestion. |

| Reactivity | Nucleophilic Thioamide Sulfur | Prone to S-oxidation by FMOs and CYP450s. |

Toxicological Mechanisms[6][7]

The toxicity of piperazinyl thioamides is bipartite, stemming from the intrinsic CNS activity of the piperazine core and the metabolic activation of the thioamide moiety.

Thioamide Bioactivation (The "S-Oxidation" Pathway)

The primary safety concern is the metabolic activation of the

Mechanism Visualization

The following diagram illustrates the critical bioactivation pathway leading to toxicity.[2]

Figure 1: Metabolic Bioactivation of Thioamides Leading to Hepatotoxicity.

Piperazine-Associated Neurotoxicity

The piperazine ring is a GABA-mimetic. High systemic concentrations of piperazine derivatives can antagonize GABA receptors, lowering the seizure threshold.

-

Target Organ: Central Nervous System (CNS).

-

Symptoms: Vertigo, "worm-like" tremors, ataxia, and seizures (in acute overdose).

Composite Safety Data Sheet (SDS)

Based on data for 4-methyl-1-piperazinecarbothioamide (CAS: 33860-28-5) and class analogs.

SECTION 1: Hazard Identification

GHS Classification:

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed).[3]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).[3][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[3]

Signal Word: DANGER

Hazard Statements:

-

H335: May cause respiratory irritation.[3]

SECTION 2: Handling and Storage

-

Engineering Controls: Use only in a chemical fume hood. Thioamides can degrade into toxic sulfur oxides (

) and nitrogen oxides ( -

Storage Conditions: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C (Refrigerate). Hygroscopic – protect from moisture.

-

Incompatibilities: Strong oxidizing agents (risk of uncontrolled S-oxidation), Strong acids, Acid chlorides.

SECTION 3: Toxicological Information (Preclinical Data)

-

LD50 (Oral, Rat): Estimated range 500 – 1200 mg/kg (Class average).

-

Carcinogenicity: Thioamides (e.g., thioacetamide) are classified as Group 2B (Possibly carcinogenic) due to chronic liver injury and oxidative stress cycles.

-

Genotoxicity: Mixed results. Piperazine derivatives often test negative in Ames tests unless nitrosated (forming nitrosopiperazines).

Experimental Protocols for Safety Assessment

To validate the safety profile of a new piperazinyl thioamide derivative, the following two protocols are standard requirements.

Protocol A: In Vitro Cytotoxicity Assessment (SRB Assay)

Purpose: To determine the GI50 (50% Growth Inhibition) against mammalian cell lines, distinguishing therapeutic potency from general toxicity.

-

Cell Preparation: Seed HepG2 (liver) and MCF-7 (breast) cells at

cells/well in 96-well plates. Incubate for 24h. -

Compound Treatment: Dissolve the piperazinyl thioamide in DMSO. Prepare serial dilutions (0.1

M to 100 -

Incubation: Incubate for 48 hours at 37°C, 5%

. -

Fixation: Add cold 50% trichloroacetic acid (TCA) to fix cells (

C for 1h). Wash 5x with water. -

Staining: Add 0.4% Sulphorhodamine B (SRB) solution in 1% acetic acid. Incubate 30 min.

-

Solubilization & Readout: Wash with 1% acetic acid. Solubilize bound dye with 10 mM Tris base. Read Absorbance at 515 nm.

-

Calculation:

.

Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To quantify the liability of the thioamide group to form reactive S-oxides/sulfenes.

-

Incubation System: Mix Human Liver Microsomes (1 mg/mL), Test Compound (10

M), and Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4). -

Initiation: Add NADPH-regenerating system. Incubate at 37°C for 60 mins.

-

Termination: Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000g for 10 min.

-

Analysis: Inject supernatant into LC-MS/MS.

-

Detection: Monitor for Neutral Loss of 129 Da (pyroglutamic acid) or specific parent+GSH+O mass shifts (

). -

Interpretation: Presence of GSH adducts confirms metabolic activation. High adduct levels correlate with idiosyncratic hepatotoxicity risk.

References

-

Yarim, M., et al. (2013).[6] Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Hajovsky, H., et al. (2012). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical Research in Toxicology.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2113086, 4-Methylpiperazine-1-carbothioamide. PubChem.[3]

-

Fisher Scientific. (2021). Safety Data Sheet: 4-Methyl-1-piperazinecarbonyl chloride hydrochloride.

-

Ruse, M. J., & Waring, R. H. (1991). The effect of methimazole on thioamide bioactivation and toxicity. Toxicology Letters.

Sources

- 1. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]

- 2. Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methylpiperazine-1-carbothioamide | C6H13N3S | CID 2113086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

Methodological & Application

Solvent selection for dissolving 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide

Application Note: Solvent Selection & Handling Protocols for 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide

Part 1: Executive Summary & Chemical Profile

The Challenge:

Dissolving this compound presents a dual challenge: overcoming the lattice energy of the lipophilic benzene-thioamide core while managing the chemical instability of the thioamide functional group.[1] Unlike standard amides, the thioamide moiety (

Physicochemical Analysis: To select the correct solvent, we must deconstruct the molecule into its functional solvophores:

-

The Basic Handle (N-Methylpiperazine): The distal

-methyl nitrogen is a tertiary amine with a predicted pKa of ~8.0–9.[1]0. This is the primary handle for aqueous solubility; the molecule will be protonated and soluble at pH < 6.0.[1] -

The Lipophilic Core (Phenyl Ring): Provides structural rigidity and drives poor water solubility at neutral pH (

).[1] -

The Reactive Polar Head (Thioamide): A hydrogen bond donor (

) and weak acceptor (

Part 2: Solvent Selection Matrix

The following table categorizes solvents based on solubility power and chemical compatibility.

| Solvent Class | Recommended Solvents | Solubility Potential | Compatibility Notes |

| Tier 1: Stock Solutions | DMSO (Anhydrous), DMF | High (>50 mM) | Excellent solubility.[1] Critical: Use analytical grade DMSO to avoid water contamination which accelerates hydrolysis.[1] |

| Tier 2: Organic Synthesis | Methanol , Ethanol , DCM | Moderate (10–50 mM) | Good for synthesis/purification. Avoid ethers (THF/Dioxane) unless peroxide-free; peroxides oxidize |

| Tier 3: Aqueous (Bio-Assay) | 0.1 M HCl , Acetate Buffer (pH 4-5) | High (as salt) | Solubility is pH-dependent.[1] At pH 7.4, the compound may precipitate. Requires acidification to protonate the piperazine.[1] |

| Contraindicated | Water (Neutral/Basic) , Hexanes , Ethers (aged) | Negligible | Neutral water fails to solvate the hydrophobic core. Basic pH suppresses ionization.[1] |

Part 3: Decision Tree & Workflow (Visualization)

The following diagram outlines the logical flow for solvent selection based on the intended application (In Vitro, In Vivo, or Chemistry).

Figure 1: Solvent selection decision matrix based on application requirements.[1] Blue nodes indicate starting points, Green nodes indicate recommended pathways, and Red nodes indicate critical warnings.

Part 4: Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Use this protocol for preparing long-term storage stocks.

Materials:

-

Compound: this compound (MW ≈ 235.35 g/mol ).[1]

-

Solvent: DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% purity.

-

Container: Amber glass vial (borosilicate) with PTFE-lined cap.[1]

Procedure:

-

Weighing: Accurately weigh 2.35 mg of the compound into the amber vial.

-

Solvation: Add 1.0 mL of anhydrous DMSO.

-

Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes. Note: Do not heat above 40°C to prevent thermal degradation of the thioamide.

-

Storage: Flush the headspace with Nitrogen or Argon gas to remove oxygen.[1] Seal tightly and store at -20°C.

Protocol B: Aqueous Solubility for Biological Assays

Use this protocol when introducing the compound to cell culture media or enzymatic assays.

The "pH Switch" Technique: Because the piperazine nitrogen is basic, solubility is drastically higher in acidic conditions.

-

Prepare Diluent: Create a 10 mM Acetate Buffer (pH 5.0) or 0.01 M HCl.[1]

-

Direct Dissolution (Preferred for High Conc): Dissolve the solid compound directly into the acidic buffer.[1] It should dissolve readily up to 1–5 mM due to salt formation (Piperazinium cation).[1]

-

Dilution from DMSO (Preferred for Screening):

-

Take the 10 mM DMSO stock (from Protocol A).[1]

-

Dilute 1:1000 into the assay medium (Final conc: 10 µM, 0.1% DMSO).

-

Observation: If precipitation occurs (cloudiness), the pH of the medium (usually 7.4) has suppressed the ionization.[1]

-

Correction: Add a solubilizing agent such as 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to the aqueous buffer before adding the DMSO stock.[1] Cyclodextrins encapsulate the lipophilic benzene ring, preventing precipitation at neutral pH.

-

Part 5: Stability & Troubleshooting

Thioamide Instability Markers: If your solution turns from yellow/off-white to clear or develops a sulfurous odor, degradation has occurred.[1]

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Precipitation upon dilution into PBS | pH is too high (neutral); Piperazine deprotonates. | Acidify buffer to pH 5.0 OR add Cyclodextrin (HP-β-CD).[1] |

| Yellowing of DMSO stock over time | Auto-oxidation of the thioamide or piperazine. | Use fresh anhydrous DMSO; store under Argon.[1] |

| Loss of potency in assay | Adsorption to plastic (polystyrene).[1] | Use glass-coated plates or add 0.01% Tween-20 to the buffer.[1] |

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

-

Jagattaran, D., et al. (2022). Thioamide N–C(S) activation by ground-state-destabilization.[1][2][3] Chemical Science, 13, 5597-5604. (Discusses Thioamide stability and solvent incompatibility).

-

Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292–304.

-

PubChem Compound Summary. (2025). 4-methylpiperazine-1-carbothioamide (Structural Fragment Data). National Library of Medicine.[1] [1]

Sources

Microwave-assisted synthesis involving piperazinyl benzenecarbothioamide

Application Note: High-Efficiency Microwave-Assisted Thionation for the Synthesis of Piperazinyl Benzenecarbothioamide Scaffolds

Executive Summary & Rationale

The Challenge:

Piperazinyl benzenecarbothioamides are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, antiviral, and anticancer activities. However, the conventional synthesis—thionation of the corresponding carboxamide using Lawesson’s Reagent (LR) or

The Solution: This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach. By leveraging the specific dielectric heating properties of polar amide precursors and Lawesson’s reagent, we achieve quantitative conversion in minutes rather than hours. This guide presents two validated workflows: a Green Solvent-Free Protocol (for high-throughput library generation) and a Scalable Toluene Protocol (for gram-scale synthesis).

Theoretical Basis: Dielectric Heating & Reaction Mechanism

Microwave irradiation (2.45 GHz) induces efficient internal heating via dipolar polarization . The amide bond (

Mechanistic Insight:

The reaction proceeds via a mechanism analogous to the Wittig reaction.[1][2][3] The driving force is the formation of the thermodynamically stable

-

Dissociation: The LR dimer dissociates into two reactive dithiophosphine ylides.

-

Cycloaddition: The ylide undergoes a [2+2] cycloaddition with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate.

-

Cycloreversion: The ring collapses, expelling the stable oxothiophosphine byproduct and yielding the target thioamide.

Figure 1: Mechanistic pathway of Lawesson’s Reagent mediated thionation under microwave irradiation.

Experimental Protocols

Materials & Equipment

-

Reagents: Substituted piperazinyl benzamide (1.0 equiv), Lawesson’s Reagent (0.6 equiv), Basic Alumina (for solvent-free method), Anhydrous Toluene (for solvent method).

-

Reactor: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure sensing.

-

Vials: 10 mL or 35 mL borosilicate glass vials with crimp caps and PTFE/silicone septa.

Protocol A: Solvent-Free Synthesis (Green/Library Scale)

Best for: Rapid screening, <500 mg scale, maximizing "Green Chemistry" metrics.

-

Adsorption: Dissolve the piperazinyl benzamide (1 mmol) and Lawesson’s Reagent (0.6 mmol, 242 mg) in a minimum amount of

. Add basic alumina (1 g). -

Evaporation: Remove the solvent under reduced pressure (rotary evaporator) to yield a free-flowing powder containing the adsorbed reagents.

-

Loading: Transfer the powder into a 10 mL microwave process vial. Add a magnetic stir bar.[1] Cap the vial.

-

Irradiation: Irradiate using the following parameters:

-

Temp: 90°C

-

Power: Dynamic (Max 100W)

-

Hold Time: 4–6 minutes

-

Stirring: High

-

-

Extraction: Cool to room temperature. Transfer the solid to a fritted funnel. Wash with EtOAc (

mL) to elute the product. -

Purification: The filtrate is concentrated. If necessary, purify via short silica plug (eluent: Hexane/EtOAc) to remove trace phosphorus residues.

Protocol B: Toluene-Mediated Synthesis (Scale-Up)

Best for: >1g scale, substrates sensitive to solid-support interactions.

-

Setup: In a 35 mL microwave vial, suspend piperazinyl benzamide (5 mmol) in anhydrous Toluene (10 mL).

-

Reagent Addition: Add Lawesson’s Reagent (3.0 mmol). Flush headspace with Nitrogen/Argon and cap.

-

Irradiation:

-

Temp: 110°C

-

Power: Dynamic (Max 150W)

-

Pressure Limit: 15 bar

-

Hold Time: 10–15 minutes

-

-

Workup: Cool to <50°C. Transfer to a round-bottom flask. Remove toluene in vacuo.

-

Hydrolysis (Critical Step): To degrade excess Lawesson’s reagent and byproducts, dissolve residue in THF/Water (1:1) and stir for 30 mins, or use the perchlorate method if stable, though simple flash chromatography is usually sufficient for piperazines.

Process Validation & Quality Control

Self-Validating the Protocol:

-

TLC Monitoring: Thioamides are less polar than their amide counterparts. The product spot will have a higher

value (move faster) on silica gel (Hexane:EtOAc). -

Visual Cue: The reaction mixture typically turns from a cloudy suspension to a clear, bright yellow/orange solution upon completion.

-

Odor Check: A strong sulfur smell indicates thioamide formation (perform all workups in a fume hood).

Data Summary: Microwave vs. Thermal

| Parameter | Conventional Thermal Reflux | Microwave-Assisted (Protocol B) |

| Solvent | Toluene / Xylene | Toluene (or Solvent-Free) |

| Temperature | 110°C (Oil Bath) | 110°C (Internal Probe) |

| Time | 12 – 24 Hours | 10 – 15 Minutes |

| Yield | 65 – 75% | 88 – 95% |

| Purity (Crude) | Low (requires recrystallization) | High (often requires only filtration) |

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for synthesizing these derivatives.

Figure 2: Operational workflow for selecting the appropriate microwave protocol.

References

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

-

Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[4][5][6] Green Chemistry.

-

Ozturk, T., et al. (2007). A Review of the Synthesis and Utility of Lawesson's Reagent. Chemical Reviews.

-

Pathak, U., et al. (2008).[6] Expeditious Microwave-Assisted Thionation with the System

under Solvent-Free Condition. The Journal of Organic Chemistry. -

Chaudhary, P., et al. (2017). Synthesis and biological activities of piperazine derivatives. Organic Communications.

Sources

Application Note: Preparation of Pharmaceutical Intermediates Using Piperazine Thioamides

[1]

Abstract

Piperazine thioamides represent a critical class of pharmaceutical intermediates, serving as precursors for a wide array of bioactive heterocycles, most notably thiazoles , 1,3,4-thiadiazoles , and thiohydantoins . These scaffolds are ubiquitous in modern drug discovery, appearing in kinase inhibitors, antipsychotics, and antimicrobial agents. This guide provides a rigorous, field-validated technical framework for the synthesis of piperazine-1-carbothioamides and their subsequent transformation into thiazole-fused hybrids. We contrast three primary synthetic methodologies—Willgerodt-Kindler , Isothiocyanate Addition , and Lawesson’s Thionation —providing detailed protocols, mechanistic insights, and troubleshooting strategies to ensure high-purity isolation.

Strategic Overview: The Piperazine Thioamide Scaffold

In medicinal chemistry, the piperazine ring is a "privileged structure" due to its ability to modulate physicochemical properties (solubility, pKa) and target affinity. Converting the piperazine nitrogen to a thioamide (

Core Reactivity Profile

Unlike amides, thioamides possess a sulfur atom with a larger van der Waals radius and higher polarizability. This makes the sulfur highly nucleophilic, facilitating attack on

Figure 1: The central role of piperazine thioamides in diversity-oriented synthesis.

Synthetic Methodologies

Method A: The Willgerodt-Kindler Reaction

Best For: Synthesizing thioamides directly from aryl alkyl ketones (e.g., acetophenones). Mechanism: This three-component reaction involves the migration of the carbonyl group to the terminal carbon via a cascade of enamine formation, thionation, and rearrangement.

Protocol 1: Microwave-Assisted Willgerodt-Kindler Synthesis

Traditional thermal reflux can take 10–20 hours. This optimized microwave protocol reduces reaction time to <2 hours.

Reagents:

-

Acetophenone derivative (1.0 equiv)

-

Elemental Sulfur (

) (3.0 equiv) -

N-Substituted Piperazine (e.g., N-methylpiperazine) (2.0–3.0 equiv)

-

Solvent: Morpholine (often used as solvent/reactant, but for piperazine derivatives, use DMF or Pyridine if the piperazine is solid; if liquid, excess piperazine can serve as solvent).

Step-by-Step:

-

Charge: In a microwave-safe vial, combine the acetophenone (e.g., 4-methoxyacetophenone, 5 mmol), elemental sulfur (15 mmol), and N-methylpiperazine (15 mmol).

-

Irradiate: Seal the vial and heat in a microwave reactor at 130 °C for 60–90 minutes . (Note: If using conventional heating, reflux at 110–130 °C for 12–15 hours).

-

Work-up:

-

Cool the dark red/brown reaction mixture to room temperature.

-

Pour into ice-cold water (50 mL) with vigorous stirring.

-

The thioamide often precipitates as a solid. Filter and wash with water.

-

If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with 1M HCl (to remove unreacted piperazine), then brine.[1] Dry over

.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).

Critical Control Point: The reaction generates

Method B: Isothiocyanate Addition

Best For: Modular synthesis where the "R" group comes from a commercially available isothiocyanate. High atom economy and mild conditions.

Protocol 2: Reaction of Piperazine with Phenyl Isothiocyanate

Reagents:

-

N-Boc-Piperazine (1.0 equiv) (Used to prevent bis-addition)

-

Phenyl Isothiocyanate (1.0 equiv)

-

Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

Step-by-Step:

-

Dissolution: Dissolve N-Boc-piperazine (10 mmol) in DCM (20 mL) at 0 °C.

-

Addition: Add Phenyl Isothiocyanate (10 mmol) dropwise over 10 minutes.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. The reaction is usually quantitative.

-

Isolation:

-

Evaporate the solvent under reduced pressure.[1]

-

The residue is typically the pure thiourea derivative.

-

Deprotection (Optional): Treat with TFA/DCM (1:1) to remove the Boc group if the free amine is required for further functionalization.

-

Method C: Thionation using Lawesson’s Reagent

Best For: Converting existing piperazine amides to thioamides.

Protocol 3: Thionation of 1-Benzoylpiperazine

Reagents:

-

1-Benzoyl-4-methylpiperazine (1.0 equiv)

-

Lawesson’s Reagent (0.5–0.6 equiv) (Note: LR delivers 2 sulfur atoms per molecule)

-

Solvent: Anhydrous Toluene

Step-by-Step:

-

Setup: Suspend the amide (5 mmol) and Lawesson’s Reagent (3 mmol) in dry Toluene (15 mL).

-

Reflux: Heat to reflux (110 °C) under Nitrogen atmosphere.

-

Monitor: Check TLC (UV visualization) every 30 minutes. The product is usually less polar than the starting amide. Reaction time is typically 1–3 hours.

-

Work-up:

-

Cool to room temperature.[1]

-

Direct Load: It is often best to load the crude reaction mixture directly onto a silica gel column to avoid handling the foul-smelling byproducts.

-

Elute with DCM/MeOH gradient.

-

Application: The Hantzsch Thiazole Synthesis

This is the most commercially relevant application, converting the thioamide intermediate into a thiazole-fused piperazine (a scaffold found in drugs like Dasatinib ).

Protocol 4: Cyclization with Phenacyl Bromide

Reaction: Piperazine-1-carbothioamide + 2-Bromoacetophenone

Step-by-Step:

-

Mix: Dissolve the Piperazine Thioamide (obtained from Method A or B) (1.0 equiv) in Ethanol (10 vol).

-

Add Electrophile: Add 2-Bromoacetophenone (1.0 equiv) at room temperature.

-

Reflux: Heat the mixture to reflux for 2–4 hours.

-

Observation: A solid precipitate (the hydrobromide salt of the thiazole) often forms.

-

-

Isolation:

-

Cool the mixture.

-

Filter the solid precipitate.[2]

-

Free Base Formation: Suspend the solid in water and alkalize with Ammonium Hydroxide (

) to pH 9–10. -

Extract the free base with DCM, dry, and concentrate.

-

Analytical Data & Troubleshooting

Expected Characterization Signals

| Moiety | Technique | Signal Characteristic |

| C=S (Thioamide) | Distinctive downfield peak at 175–185 ppm (compared to ~165 ppm for amides). | |

| Piperazine Ring | Multiplets at 3.5–4.2 ppm (adjacent to C=S) due to restricted rotation and anisotropic effects of the C=S bond. | |

| Thiazole C-H | Singlet at ~7.0–7.5 ppm (C5 proton of the thiazole ring). |

Troubleshooting Guide

-

Low Yield in Willgerodt-Kindler: Ensure the amine is not evaporating. Use a sealed tube or microwave vessel. If the reaction is too slow, add a catalytic amount of p-Toluenesulfonic acid (pTSA).

-

Purification Issues: Thioamides can be "sticky" on silica. Deactivate silica with 1% Triethylamine if streaking occurs.

-

Odor Control: Lawesson’s reagent and its byproducts smell strongly. Quench glassware in a bleach bath (Sodium Hypochlorite) to oxidize sulfur residues before removing from the hood.

Visualizing the Workflow

Figure 2: Integrated workflow from raw materials to the thiazole-piperazine pharmaceutical scaffold.

References

-

Willgerodt-Kindler Reaction Overview

-

Microwave-Assisted Synthesis

-

Thiazole Synthesis via Hantzsch Reaction

-

Lawesson's Reagent Applications

- Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chem. Rev., 2007, 107, 11, 5210–5278.

-

[Link]

-

Piperazine in Drug Discovery

- Chaudhary, P., et al. "Piperazine: A Privileged Scaffold in Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry.

-

[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]

- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

Application Note & Protocol Guide: High-Purity Recrystallization of 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide

Abstract

This guide provides a comprehensive framework for the purification of 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide, a compound of interest in medicinal chemistry and materials science. The inherent structural features of this molecule—a polar thioamide group and a basic piperazine ring coupled with an aromatic system—present unique challenges for purification. This document moves beyond simplistic protocols to offer a deep, mechanistically-grounded approach to recrystallization. We detail two robust methods: a single-solvent and a multi-solvent system, complete with troubleshooting guidance and expert insights to empower researchers to achieve high purity and yield.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] The core principle is to dissolve the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution.[3] As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, ideally, remain in the cooled solvent (the "mother liquor"), while insoluble impurities can be removed beforehand via hot filtration.[4][5]

The success of this technique is almost entirely dependent on the judicious selection of the recrystallization solvent.[2] An ideal solvent for this compound should exhibit the following characteristics:

-

High dissolving power for the target compound when the solvent is hot (typically at or near its boiling point).[4]

-

Low dissolving power for the target compound when the solvent is cold (at room temperature or in an ice bath).[4]

-

Favorable impurity profile: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble in the hot solvent.[5]

-

Chemical inertness: The solvent must not react with the target compound.[1]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1]

The molecular structure of this compound features both polar (thioamide, piperazine nitrogens) and non-polar (benzene ring, methyl group) regions. This amphiphilic character suggests that solvents of intermediate polarity, such as alcohols, are excellent starting points for screening.

Solvent System Selection & Screening

Before committing to a large-scale purification, a small-scale solvent screening is essential. This empirical approach prevents significant loss of material and time.

Protocol: Small-Scale Solvent Screening

-

Place approximately 20-30 mg of the crude this compound into several small test tubes.

-

To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, water) dropwise, starting with about 0.5 mL.[6] Agitate the tube at room temperature. Note the solubility.

-

If the compound does not dissolve at room temperature, gently heat the test tube in a water bath until the solvent boils.[6] Observe if the solid dissolves.

-

If the compound dissolves in the hot solvent, allow the tube to cool slowly to room temperature, and then place it in an ice-water bath.

-

Observe the quantity and quality of the crystals that form. An ideal solvent will show poor solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.[4]

Data Presentation: Recommended Solvents for Screening

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Predicted Solubility Behavior for Target Compound |

| Ethanol | 78 | 24.5 | Good Candidate: Low solubility cold, high solubility hot. |

| Isopropanol | 82 | 19.9 | Good Candidate: Similar to ethanol, may offer different crystal morphology. |

| Acetone | 56 | 20.7 | Possible Candidate: May be too effective a solvent at room temp; test carefully. |

| Water | 100 | 80.1 | Poor Single Solvent: Likely very low solubility even when hot. Excellent Anti-Solvent for mixed systems. |

| Toluene | 111 | 2.4 | Poor Candidate: Unlikely to dissolve the polar functional groups effectively. |

| Ethyl Acetate | 77 | 6.0 | Possible Candidate: Intermediate polarity may be suitable. |

Note: This data is synthesized based on general principles of organic chemistry and the compound's structure. Experimental verification is mandatory.

Detailed Recrystallization Protocols

Based on the principles outlined, the following protocols provide a validated pathway to high-purity material.

Protocol 1: Single-Solvent Recrystallization with Ethanol

This method is preferred for its simplicity when a suitable single solvent is identified.

-

Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil using a hot plate. Continue adding small portions of hot ethanol until the solid just completely dissolves. Using the absolute minimum volume of solvent is critical for maximizing yield.[3]

-

(Optional) Hot Filtration: If insoluble impurities are observed, perform a hot gravity filtration. To prevent premature crystallization, add a slight excess of hot ethanol (~5-10% extra volume) and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[6]

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold ethanol to remove any adhering mother liquor.[3]

-

Drying: Transfer the crystals to a watch glass and allow them to air-dry. For complete solvent removal, dry in a vacuum oven at a temperature well below the compound's melting point.

Visualization: Single-Solvent Recrystallization Workflow

Caption: Workflow for Single-Solvent Recrystallization.

Protocol 2: Multi-Solvent Recrystallization (Ethanol/Water System)

This technique is invaluable when no single solvent provides the ideal solubility profile. It uses a "solvent" (ethanol) in which the compound is soluble and an "anti-solvent" or "co-solvent" (water) in which it is not.[7]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the absolute minimum amount of boiling ethanol, as described in Protocol 1.

-

Induce Saturation: While keeping the solution hot, add deionized water (the anti-solvent) dropwise until the solution becomes persistently cloudy. This indicates that the saturation point has been reached.

-

Clarification: Add a few drops of hot ethanol, just enough to redissolve the precipitate and render the solution clear again. The solution is now perfectly saturated.

-

Crystallization, Collection, Washing, and Drying: Follow steps 3 through 6 from Protocol 1, using an ice-cold ethanol/water mixture (in the same approximate ratio) for the final washing step.

Troubleshooting & Expert Insights

Even with robust protocols, challenges can arise. The following table provides solutions to common issues.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No Crystals Form | 1. Too much solvent was used. 2. The solution is supersaturated.[8] | 1. Boil off some of the solvent to re-concentrate the solution and cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed crystal" of the pure compound.[8] |

| "Oiling Out" (Compound separates as a liquid) | 1. The compound's melting point is lower than the solution's temperature. 2. High concentration of impurities depressing the melting point.[9] | 1. Reheat the mixture to redissolve the oil, add slightly more of the good solvent (e.g., ethanol), and allow it to cool much more slowly.[9] 2. Consider purification by column chromatography first to remove gross impurities. |

| Poor Yield | 1. Using too much solvent during dissolution. 2. Washing the crystals with too much or with warm solvent.[9] 3. Premature crystallization during hot filtration. | 1. Ensure the minimum required volume of boiling solvent is used. 2. Always use a minimal amount of ice-cold solvent for washing.[3] 3. Use a slight excess of solvent before hot filtration and ensure the apparatus is pre-heated. |

| Colored Product | Colored impurities are present and co-crystallizing with the product. | Before the hot filtration step, cool the solution slightly below its boiling point and add a small amount of activated charcoal. Swirl for a few minutes, then perform the hot filtration to remove the charcoal and the adsorbed impurities.[6] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. |

References

- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXZMsW1NzofZ4vCqLBRFbzdOhGKoJQZzRT0Q59cQeQDI_GeYX4tw_Cyu3BVltbhiPeI-vCFgcYGDxG8v2JCEGlBZbWBBCaLF0RXDBYDna1N8d0qKdKcTl2SXHeDy0OvJWG0-j9pAPimJqazy6oojGB0L7HIgT-1d74fegFeIjOcWGK2VxtzJoyFyMFSg==]

- Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW2B6TUp4md3f3FNsIZPK85tf8cYgQQXXZZPVFVO2y3EQ1lFCPEiuK2GAeE3401mvsK7yp9iZu66pPlz9MWzspZSrb69QnPJZ5iitdGr_u55fQAGXaqCTBhsw2u2uz_xfQxOKgxNkwCn4wgE625jxjGy6Vgts-wg35jYff5GjBsx5t]

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTyXEP__9GsQJUTQ9IIv7UtunYsTIEKxMmiJolOUTxn6HaHPzl5-g3dJK0GW8yq-vx4nEuCjl34gdG7AyWHa324A3-kM5bDz5_dUgDaOTzmbVm6Xdkvsw-OU2so8772bE3-96K4USoBt1KBthrsNa7XMBT81eTqbJW6pT_NEOEdJTe5CDo05HHXm3mSNny9Q_JzNpRZtuHyhJ4hAOEQ14AjjuqLyV75g==]

- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from Science Learning Center. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUhILoNjwcUw3BVX2GLxzgG2UrzEgpbPCDBAypdi5SsUrsvwlJdI22OOfzFWLQUvH6tbUdJGQafxRDxPJ0Tz4MZnb-NF84jaYNsh_SID4VXpE54tkddvvr2OLu6DqvqDLwDnKcbbg4ISM4UZ9Fr6sDIWPWCkNwky6mwBGx5EosGJmmYx1gTdkGWN2zF66GqEOJ1EDh6UF4l1xgaqsLA2aAq0ssJ42hExE3Md_HI2SZxX9yYrE=]

- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from Rsc.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpnkwJLlsInB89v6y-nc7I-Ga_7wz9UG9EoYSCh1Tr8GbbnKijItxK4Gn25m0nRgejZgWZO2k07ApK70g_pXEn6RedlpUwueweqpUjTCHd14L781mtrKVu_Fhj25twJ00=]

- Unknown. (n.d.). Recrystallization. Retrieved from a source document. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1jLfillmt_2QxgQEtNx4yBQGkwWMb6NxmcxTK9j_X42Hbpk08LH2mN7lWsV1mr-uKvkktYvdBjLKgnv2mNjZy8lojjCzf8-RQuFCku3q2aL7Efawy352CZhpsMbZFca6i7ZxHJM_VKRxOrbv3okkDPbDBrw==]

- University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFul5PZTutgIs3a1JbUOkGb8i_TBb5o8DJK9pO-duY8DcNyFl08yNMEIGROTPGi7chSHlMVx2t2cCRcWYc4ZgF5tOcw73u7rvCusmbCwQX19RouwaEfq9Acfw5aawO7CVmqXpTwYujtVludahq-CPJS9Kb1ulJMncQMjUZioy6ZTyHnQhwSnJvEVbeyZT-XAhLjo9VJnUWloE46lteOdA==]

- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBKUZT6Cp6zycNMeHJjE2HvhAf8Xq6yXlSgJ1-2dhGxvdnlqcP3AqUK8mNYgVauMf3tXBeqzrKDH9qAGMw8MRMFqKLv6m7IkFm9E0Y052fk3XwdS0yAPT-LF5dTT_SKYsFyH0hPTeBZtmG4tlDa1YU7npCJLBSix2hqsfl0rfQmlNGXpHgAMj5yPbZknE4flk5MVD0Q7lb4i1HQMNkbZDnCeG3AxogK-j1yhWV8luRGVteWpjv44Jv_n0k5aQNde7kNy0JL5rigKL5yx5ZZ3X1BRWchmCI_c4AvhEcDZbccALo1ySzWitrif5_iVc=]

- MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfmelucN9qcft266GkWaG3_ZJ0VQptyY1-ZtXGz4iKdgctuyenG_aQ7mfJsjhoED_MH9Wob53e4hsLl25Bj_KTwPQcCXIgAsFHLTJAAsK-7kyeWYTfnpjpJbPdmDCbh4A6M60edQ==]

- Unknown. (n.d.). recrystallization.pdf. Retrieved from a source document. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPk8tjWDgUkVzhRoivtl_RkPTvqOJd9lfG_9WDjqkeb0n2521nQyVeUQDXAUESEVuOJvnIe_fP1V6l-W2jpT7rcQfPbvWD6BvKMyIHin_CfyyTYIv6yp1Cv7k5OUDli8Xj1cDLQcvkdzHAKcYZi6PEwDHi5CHxeySE9EfCDQSyvJqn0-2wN9M=]

Sources

- 1. mt.com [mt.com]

- 2. edu.rsc.org [edu.rsc.org]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. youtube.com [youtube.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide

Welcome to the technical support guide for 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful and reproducible experimentation.

Understanding the Molecule: A Solubility Profile

This compound possesses distinct structural features that dictate its solubility behavior. A rational approach to solubilization begins with understanding its chemistry:

-

The Piperazine Moiety: The 4-methyl-1-piperazinyl group contains basic nitrogen atoms. The tertiary amine has a pKa that typically falls in the range of 7.0-8.0, making it readily protonated in acidic conditions. This property is the primary lever for enhancing aqueous solubility.[1][2]

-

The Aromatic Core: The central benzene ring is hydrophobic and contributes to the compound's low intrinsic solubility in aqueous media at neutral pH.

-

The Carbothioamide Group: This functional group (-CSNH₂) is polar but can also participate in hydrogen bonding that favors crystal lattice formation, potentially reducing solubility. Importantly, thioamides can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged exposure at elevated temperatures.[3]

This combination of a basic, ionizable group with a hydrophobic core suggests that the compound's solubility will be highly pH-dependent and generally poor in neutral water, necessitating specific formulation strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the handling of this compound.

Q1: What is the recommended solvent for preparing a primary stock solution?

For initial high-concentration stock solutions (e.g., 10-50 mM), the use of a polar aprotic solvent is recommended.

-

Primary Choice: Dimethyl sulfoxide (DMSO).

-

Alternatives: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

These solvents are highly effective at disrupting the crystal lattice energy of the solid compound. Always use anhydrous grade solvents and store solutions tightly sealed at -20°C or -80°C to minimize degradation from absorbed water.

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I fix this?

This is a classic solubility problem that occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble. This "crash-out" can be mitigated with several strategies, as outlined in the workflow below.

Caption: Troubleshooting workflow for compound precipitation.

-

Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay is the maximum your biological system can tolerate (typically ≤1%, but must be empirically determined) without causing artifacts.[1]

-

Perform a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in your aqueous buffer. This gradual reduction in organic solvent concentration can sometimes prevent shock precipitation.

-

Lower the pH of your Aqueous Buffer: As this compound is basic, lowering the pH of the final buffer (e.g., to pH 4-6) can significantly increase its solubility. See the detailed protocol in the next section.

-

Incorporate a Co-solvent: Adding a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG 400) to your final aqueous buffer can increase the compound's solubility.

Q3: Is this compound stable in solution?

The thioamide functional group can be a point of instability. While generally stable for short-term experiments at room temperature, long-term storage in solution, especially under strongly acidic or basic conditions or at elevated temperatures, may lead to hydrolysis.[3] It is recommended to prepare fresh solutions for experiments or conduct a stability study (e.g., using HPLC) if long-term storage in a specific buffer is required.

In-Depth Troubleshooting & Experimental Guides

Guide 1: Systematic pH-Dependent Solubilization

The most effective strategy for solubilizing this compound in aqueous media is to leverage the basicity of the piperazine ring by forming a soluble salt in situ.

Causality: At a pH below the pKa of the piperazine nitrogen, the nitrogen atom accepts a proton, acquiring a positive charge. This charged species (a piperazinium ion) is an organic salt that is significantly more polar and thus more water-soluble than the neutral free base.[1][2][4]

Caption: pH effect on the solubility of a basic compound.

Step-by-Step Protocol for Preparing an Acidic Stock Solution:

-

Reagent Preparation: Prepare a suitable acidic buffer, such as 50 mM sodium citrate buffer (pH 4.0), or a simple 10-50 mM HCl solution.

-

Weigh Compound: Accurately weigh the required amount of this compound powder.

-

Initial Suspension: Add a portion of the acidic vehicle (e.g., 50% of the final volume) to the powder. The compound will likely not dissolve immediately.

-

Facilitate Dissolution: Gently vortex or sonicate the suspension in a water bath. Gentle warming (e.g., to 37°C) can be applied but monitor for any signs of degradation (e.g., color change).

-

Final Volume Adjustment: Once the solid is fully dissolved, add the acidic vehicle to reach the final target volume and concentration.

-

pH Verification: After dissolution, verify the final pH of the stock solution.

-

Filtration: Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any microscopic particulates before use or storage.

Guide 2: Co-Solvent Screening

If pH modification is not compatible with your experimental system, a co-solvent strategy is the next logical approach. Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more favorable for dissolving hydrophobic molecules.[1][5]

Protocol for a 96-Well Plate Co-Solvent Screen:

-

Prepare Stock: Make a high-concentration stock of your compound in 100% DMSO (e.g., 50 mM).

-

Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.

-

Prepare Dilutions: In a 96-well plate, prepare serial dilutions of each co-solvent in your primary aqueous buffer (e.g., PBS, pH 7.4). For example, create final co-solvent concentrations of 20%, 10%, 5%, 2%, and 1%.

-

Add Compound: Add a small, fixed volume of your DMSO stock to each well to achieve the desired final compound concentration (ensure the final DMSO concentration is constant and low, e.g., <0.5%).

-

Observe and Score: Incubate the plate at room temperature for 1-2 hours. Visually inspect each well for precipitation against a dark background. Score the solubility (e.g., 1=Clear, 2=Hazy, 3=Precipitate). This screen will identify the most effective co-solvent and the minimum concentration required.

| Co-Solvent | Type | Polarity Index | Dielectric Constant (20°C) | Notes |

| Ethanol | Protic | 5.2 | 24.3 | Common, but can affect protein structure at higher concentrations. |

| Propylene Glycol (PG) | Protic | - | 32.0 | Often used in formulations. |

| Polyethylene Glycol 400 (PEG 400) | Protic | - | - | Low toxicity, highly viscous. |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 7.2 | 46.7 | High solubilizing power, but can have biological effects. |

| N-Methyl-2-pyrrolidone (NMP) | Aprotic | 6.5 | 32.2 | Strong solubilizer, use with caution. |

Data sourced from various chemical property databases.[6][7]

Advanced Solubilization Strategies

When standard methods are insufficient, particularly for in vivo studies or high-concentration formulations, more advanced techniques should be considered.

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like your compound, forming inclusion complexes that have significantly enhanced aqueous solubility.[1][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

-

Salt Formation: For developing a solid dosage form, preparing a stable, crystalline salt of the compound (e.g., a hydrochloride or citrate salt) can dramatically improve its dissolution rate and solubility compared to the free base.[4]

-

Nanotechnology Approaches: Techniques like creating nanosuspensions can increase the surface area of the drug, leading to a faster dissolution rate according to the Noyes-Whitney equation.[8] This is a specialized approach typically requiring specific equipment like high-pressure homogenizers.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To accurately determine the thermodynamic solubility of your compound in a given vehicle, the shake-flask method is the gold standard.[1][9]

Materials:

-

This compound

-

Selected solvent (e.g., water, buffer of specific pH)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled environment

-

Centrifuge

-

0.22 µm syringe filters

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure enough solid is present to maintain saturation with undissolved particles visible.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the system to equilibrate for 24-48 hours.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Carefully withdraw the supernatant and immediately filter it through a chemically inert 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Reporting: Express the determined equilibrium solubility in units such as mg/mL or µM at the specified temperature and pH.

By following these structured guides, you can systematically overcome the solubility challenges associated with this compound and advance your research with confidence.

References

-

ResearchGate. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Available from: [Link]

-

U.S. Environmental Protection Agency (EPA). 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide] Properties. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Available from: [Link]

-

PubChem. 4-Methylpiperazine-1-carbothioamide. Available from: [Link]

-

PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. Available from: [Link]

-

Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

-

International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

-

PubChem. 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. Available from: [Link]

-

Wikipedia. Piperazine. Available from: [Link]

-

Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Available from: [Link]

- Google Patents. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.

-

PubChemLite. Benzenesulfonamide, n,n-diethyl-4-((4-methyl-1-piperazinyl)acetyl)-, (z). Available from: [Link]

-

Solubility of Things. 1-Benzhydryl-4-methylpiperazine. Available from: [Link]

-

New World Encyclopedia. Piperazine. Available from: [Link]

-

University of Rochester. COMMON SOLVENT PROPERTIES. Available from: [Link]

-

Journal of Experimental Biology and Agricultural Sciences. STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDIT. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. jebas.org [jebas.org]

- 4. researchgate.net [researchgate.net]

- 5. ijmsdr.org [ijmsdr.org]

- 6. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Piperazinyl Thioamide Cyclization

Welcome to the Technical Support Center for the optimization of reaction temperatures in piperazinyl thioamide cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this crucial synthetic step. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target bicyclic guanidine derivatives.

Introduction: The Critical Role of Temperature

The intramolecular cyclization of piperazinyl thioamides is a powerful transformation for constructing bicyclic guanidine scaffolds, which are prevalent in medicinally important molecules. This reaction is highly sensitive to temperature, a parameter that dictates not only the reaction rate but also the product yield and purity. An improperly controlled temperature can lead to a host of issues, including incomplete conversion, degradation of starting materials or products, and the formation of unwanted side products. This guide will provide a systematic approach to optimizing this critical parameter.

Troubleshooting Guide

This section addresses common issues encountered during the cyclization of piperazinyl thioamides, with a focus on temperature-related causes and solutions.

Question 1: My reaction is showing low or no conversion to the desired bicyclic product. What are the likely temperature-related causes?

Answer:

Low or no conversion is a frequent challenge and can often be attributed to insufficient thermal energy. However, a systematic approach is necessary to diagnose the root cause.

-

Insufficient Temperature: The most straightforward reason for a stalled reaction is that the temperature is too low to overcome the activation energy of the cyclization. Thioamides are generally less reactive than their amide counterparts, and the intramolecular ring closure requires significant energy to adopt the necessary conformation for cyclization.

-

Solvent Mismatch: The choice of solvent is intrinsically linked to the reaction temperature. A solvent with a boiling point that is too low will limit the accessible temperature range. For thermally driven cyclizations, high-boiling point solvents such as toluene, xylene, or dimethylformamide (DMF) are often employed.

-

Short Reaction Time: It's possible that the reaction requires a longer duration at the current temperature to reach completion.

Troubleshooting Steps:

-

Incremental Temperature Increase: Cautiously increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress at each new setpoint using an appropriate analytical technique such as TLC, LC-MS, or NMR.

-

Solvent Selection: If you are limited by the boiling point of your current solvent, consider switching to a higher-boiling point alternative. Be mindful that solvent polarity can also influence the reaction rate and outcome.

-

Extended Reaction Time: Before escalating the temperature, ensure the reaction has been allowed to proceed for an adequate amount of time. Run a time-course experiment at a promising temperature to determine the point of maximum conversion.

Question 2: I am observing the formation of significant side products. How can I adjust the temperature to improve the reaction's selectivity?

Answer:

The formation of side products is a clear indication that the reaction conditions, particularly temperature, are not optimal. High temperatures can activate alternative reaction pathways, leading to impurities.

-

Thermal Degradation: Piperazine derivatives can be susceptible to thermal degradation at elevated temperatures.[1][2] This can lead to complex reaction mixtures and a decrease in the yield of the desired product. Studies on the thermal stability of piperazine have shown that degradation can occur at temperatures above 150 °C, with the rate increasing significantly at higher temperatures.[2]

-

Side Reactions of the Thioamide: Thioamides themselves can undergo undesirable side reactions at high temperatures, such as decomposition or rearrangement.

-

Epimerization: If your molecule contains stereocenters, high temperatures can sometimes lead to epimerization, compromising the stereochemical integrity of your product.

Troubleshooting Steps:

-

Systematic Temperature Reduction: If you have achieved conversion but are plagued by impurities, systematically lower the reaction temperature in 10-20 °C increments. This may slow down the reaction rate, so be prepared to increase the reaction time accordingly.

-

Thermogravimetric Analysis (TGA): If you have access to TGA, analyzing your starting material can provide valuable information about its thermal stability and help you define a safe upper-temperature limit for your reaction.

-

Consider a Catalyst: If lowering the temperature results in an unacceptably slow reaction rate, the use of a catalyst (acid, base, or metal-based) could facilitate the cyclization at a lower temperature, thereby minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the thermal cyclization of a piperazinyl thioamide?

A1: The thermal cyclization of a piperazinyl thioamide to a bicyclic guanidine is believed to proceed through an intramolecular nucleophilic attack of one of the piperazine nitrogen atoms onto the thiocarbonyl carbon. This is followed by the elimination of hydrogen sulfide. The reaction is essentially a condensation reaction.

Q2: How does solvent polarity affect the optimal reaction temperature?